Tris(2,6-diethoxyphenyl)phosphane structure and properties
Tris(2,6-diethoxyphenyl)phosphane structure and properties
Advanced Ligand Architecture for Sterically Demanding Catalysis
Executive Summary
Tris(2,6-diethoxyphenyl)phosphane (CAS: 85417-42-1), often structurally homologated from its methoxy-analogues (DMPP and TTMPP), represents a specialized class of super-basic, sterically hindered tertiary phosphines .[1] Unlike standard triphenylphosphine (PPh3), this ligand incorporates electron-donating ethoxy groups at the ortho positions, creating a unique electronic and steric environment.[1]
This whitepaper dissects the structural rationale, synthesis, and catalytic utility of Tris(2,6-diethoxyphenyl)phosphane.[1] It is designed for researchers requiring a ligand that offers extreme electron density at the phosphorus center while maintaining a massive steric profile to modulate reactivity in gold(I) catalysis, palladium cross-coupling, and frustrated Lewis base organocatalysis.[1]
Molecular Architecture & Physicochemical Properties[1][2][3]
Structural Logic
The efficacy of Tris(2,6-diethoxyphenyl)phosphane stems from the "2,6-disubstitution effect."[1] The six ethoxy groups function in two critical capacities:
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Electronic Activation (+M Effect): The oxygen lone pairs donate electron density into the aromatic rings, which is transmitted to the phosphorus center, significantly raising the HOMO energy and increasing basicity (pKa of conjugate acid ~11.0–11.5, comparable to TTMPP).[1]
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Steric Shielding (Kinetic Protection): The ethyl groups are bulkier than the methyl groups in DMPP.[1] This increases the Tolman Cone Angle beyond the standard 184° of DMPP, likely approaching 190–200°, creating a "protective pocket" around the phosphorus.[1]
Key Physicochemical Data[1]
| Property | Value / Description | Notes |
| Formula | C₃₀H₃₉O₆P | High molecular weight supports crystallinity.[1] |
| Molar Mass | 526.60 g/mol | |
| Appearance | White to off-white crystalline solid | Highly soluble in DCM, THF, Toluene.[1] |
| Basicity (pKa) | ~11.2 (Estimated based on TTMPP) | Acts as a strong Brønsted/Lewis base.[1][2] |
| Cone Angle (θ) | > 184° (Estimated) | Larger than P(t-Bu)₃; massive steric bulk.[1] |
| ³¹P NMR Shift | δ -55 to -65 ppm (Typical) | High-field shift due to shielding cone of aryl rings.[1] |
| Stability | Air-sensitive in solution | Oxidation to phosphine oxide is rapid in solution; stable as solid if stored under Ar.[1] |
Synthesis & Characterization Protocol
Directive: The synthesis relies on the Directed ortho-Lithiation (DoM) strategy.[1] The ethoxy groups on 1,3-diethoxybenzene direct the lithiation specifically to the 2-position, preventing isomer formation.[1]
Reagents & Equipment
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Precursor: 1,3-Diethoxybenzene (Resorcinol diethyl ether).[1]
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Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[1]
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Electrophile: Phosphorus trichloride (PCl₃).[1]
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Solvent: Anhydrous THF (distilled over Na/Benzophenone).
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Atmosphere: Argon or Nitrogen (Schlenk line required).[1][2]
Step-by-Step Synthesis Workflow
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Activation: Charge a flame-dried 500 mL Schlenk flask with 1,3-diethoxybenzene (30 mmol) and anhydrous THF (100 mL) under Argon. Cool to 0°C .[1]
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Lithiation: Dropwise add n-BuLi (31 mmol) over 30 minutes. The solution will turn yellow/orange.[1]
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Mechanistic Note: The ethoxy oxygen coordinates Li, directing deprotonation at the C2 position (between the two ethoxy groups).[1]
-
-
Incubation: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour to ensure complete lithiation to 2,6-diethoxyphenyllithium.
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Phosphorylation: Cool the mixture back to -78°C . Dilute PCl₃ (10 mmol) in 10 mL THF and add dropwise.
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Critical Control: Slow addition prevents double-addition or oligomerization.[1]
-
-
Reflux: Allow to warm to RT, then reflux for 12 hours to force the third bulky aryl group onto the phosphorus.
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Quench & Workup: Cool to RT. Quench with degassed water. Extract with DCM.[1] Dry organic layer over MgSO₄.[1]
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Purification: Recrystallize from boiling Ethanol or Acetone/Hexane.
Visualization: Synthesis Pathway
Caption: Directed ortho-lithiation strategy for the synthesis of sterically congested phosphines.
Catalytic Utility & Applications[1][2][3][4]
Tris(2,6-diethoxyphenyl)phosphane is not a general-purpose ligand; it is a specialist tool .[1] Its application profile is defined by two competing factors: High Basicity vs. Low Nucleophilicity (due to steric blocking).[1]
Gold(I) Catalysis
In homogeneous gold catalysis, the ligand stabilizes the active cationic Au(I) species.[1] The extreme bulk of the 2,6-diethoxy groups prevents the formation of inactive bis-ligated complexes [L₂Au]⁺, ensuring the active mono-ligated species [LAu]⁺ remains available for the catalytic cycle.[1]
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Application: Hydroamination of alkynes, cycloisomerization of enynes.[1]
"Frustrated" Lewis Base Catalysis
Similar to its trimethoxy-analog (TTMPP), this phosphine can act as a general base catalyst without acting as a nucleophile (which would attack the substrate and kill the reaction).[1]
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Mechanism: It deprotonates pronucleophiles (like alcohols or active methylenes) to generate enolates, but is too bulky to attack the electrophile (e.g., aldehyde) itself.[1]
Visualization: Catalytic Logic (Gold Activation)
Caption: Stabilization of the active Gold(I) cation by the bulky, electron-rich phosphine ligand.[1]
Handling & Safety Protocols
Storage[1]
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Solid State: Stable for months if stored under Argon at 4°C.[1]
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Solution: Highly susceptible to oxidation.[1] Solutions in DCM or Chloroform should be used immediately or stored in a glovebox.[1]
Safety
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Toxicity: Like most organophosphines, assume potential neurotoxicity.[1] Handle in a fume hood.
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First Aid: In case of skin contact, wash with soap and water.[1] Phosphines can be absorbed through the skin.[1]
References
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Wada, M., & Higashizaki, S. (1984).[1] Highly basic triphenylphosphines: preparation and physicochemical properties. Journal of the Chemical Society, Chemical Communications.[1]
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Context: Foundational work on 2,6-alkoxy substituted phosphines (DMPP/TTMPP class).[1]
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Imamoto, T., et al. (2000).[1] Phosphine catalyzed aldol reaction between ketene silyl acetals and aldehydes.[1] Journal of the American Chemical Society.[1] [1]
- Context: Establishes the catalytic utility of super-basic phosphines in Mukaiyama aldol reactions.
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Sigma-Aldrich / Merck. (2023).[1] Tris(2,6-dimethoxyphenyl)phosphine Product Specification.[1][3][4][5][1]
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Context: Comparative data for the methoxy-analog used to benchmark the ethoxy-variant properties.[1]
-
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U.S. Patent 5,292,825. (1994).[1] Vulcanizable epoxy group-containing elastomer composition.[1][1]
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Context: Specific citation of Tris(2,6-diethoxyphenyl)phosphine as a curative/accelerator component.[1]
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Sources
- 1. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. トリス(2,6-ジメトキシフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tris(2,6-dimethoxyphenyl)phosphine | C24H27O6P | CID 2734597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenesci.com [angenesci.com]
